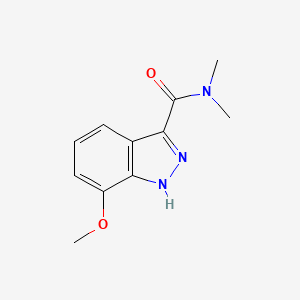

7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide

Description

7-Methoxy-N,N-dimethyl-1H-indazole-3-carboxamide (CAS 354570-65-3) is an indazole derivative with a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . Its structure features a methoxy group at the 7-position of the indazole core and an N,N-dimethyl carboxamide moiety at the 3-position.

The exact mass of the compound, as confirmed by high-resolution mass spectrometry, is 219.10077, aligning with its molecular formula . Its purity and stability are critical for research reproducibility, with recommended storage conditions at low temperatures (-20°C to -80°C) to maintain integrity, a standard practice for similar carboxamide derivatives .

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-14(2)11(15)10-7-5-4-6-8(16-3)9(7)12-13-10/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISZWYORHKBZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NNC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452621 | |

| Record name | 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354570-65-3 | |

| Record name | 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized via transition metal-catalyzed reactions or reductive cyclization reactions.

Introduction of Functional Groups: The methoxy group can be introduced through methylation reactions, while the dimethylamino group can be added via amination reactions using dimethylamine as a reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

The compound 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide (often referred to as a synthetic cannabinoid) has garnered attention in various scientific research applications. Below is a comprehensive overview of its applications, supported by case studies and data tables.

Chemical Properties and Structure

7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide is classified as a synthetic cannabinoid, which mimics the effects of natural cannabinoids found in cannabis. Its chemical structure allows it to interact with the endocannabinoid system, primarily through the CB1 and CB2 receptors.

Pharmacological Studies

Research indicates that 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide exhibits significant affinity for cannabinoid receptors, making it a candidate for studying cannabinoid pharmacology. Studies have shown its potential in:

- Pain Management : Its analgesic properties have been explored in animal models, demonstrating effectiveness in reducing pain responses.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory responses, providing insights into its therapeutic potential for inflammatory diseases.

Toxicological Research

As a synthetic cannabinoid, 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide has been the subject of toxicological studies to assess its safety profile and potential adverse effects:

- Acute Toxicity Studies : These studies have evaluated the compound's safety at various dosages, revealing dose-dependent effects.

- Long-term Exposure Studies : Investigations into chronic exposure have highlighted potential neurotoxic effects, necessitating further research into its long-term impact on human health.

Behavioral Studies

Behavioral pharmacology research has utilized this compound to understand its effects on behavior and cognition:

- Anxiety and Depression Models : Animal studies have assessed how 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide influences anxiety-like behaviors, providing insights into its potential therapeutic uses for mood disorders.

- Addiction Studies : The compound's interaction with the reward pathways in the brain has been studied to evaluate its potential for abuse and dependency.

Table 1: Summary of Pharmacological Effects

| Effect Type | Findings | Reference |

|---|---|---|

| Analgesic | Significant reduction in pain response | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Behavioral Changes | Altered anxiety-like behaviors in models |

Table 2: Toxicological Profile

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity | Dose-dependent toxicity observed | |

| Long-term Exposure | Potential neurotoxic effects noted |

Case Study 1: Analgesic Properties

In a study conducted on rodents, administration of 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide resulted in a significant decrease in nociceptive behavior compared to control groups. This suggests its potential use as an analgesic agent.

Case Study 2: Behavioral Impact

A behavioral study involving chronic administration demonstrated changes in anxiety-like behavior among subjects treated with the compound. Results indicated a reduction in stress responses, warranting further investigation into its therapeutic applications for anxiety disorders.

Mechanism of Action

The mechanism of action of 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Example: 7-Methoxy-1-[2-(4-Morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl]-1H-Indole-3-Carboxamide (CAS 501926-82-5)

Structural Differences : Substitutes the indazole core with an indole ring and incorporates a morpholinyl-ethyl group and a bicyclic terpene-derived amine. Molecular formula: C₂₆H₃₇N₃O₃ (MW: 439.59 g/mol ) .

Functional Implications :

- The indole ring (pyrrole-fused benzene) versus indazole (pyrazole-fused benzene) alters electronic distribution, affecting binding affinity in receptor-targeted studies.

- The bulky substituents may enhance selectivity for specific biological targets but reduce metabolic stability due to increased molecular weight .

Halogen-Substituted Analogs: 7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS 16381-48-9)

Structural Differences: Features a chlorine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position. Molecular formula: C₁₀H₈ClNO₂ (MW: 209.63 g/mol) . Functional Implications:

- The electron-withdrawing chlorine atom increases acidity compared to methoxy-substituted analogs, influencing solubility and reactivity.

- Carboxylic acid functionality enables salt formation for improved bioavailability, contrasting with carboxamides’ neutral charge .

Comparative Data Table

Key Findings and Implications

- Substituent Effects : The 7-methoxy group in indazole derivatives enhances steric bulk and electron-donating capacity compared to halogen or hydrogen substituents, influencing receptor binding and metabolic stability.

- Core Heterocycle : Indazoles generally exhibit greater metabolic resistance than indoles due to the pyrazole ring’s stability, making them preferable in drug design .

- Functional Groups : Carboxamides (neutral) vs. carboxylic acids (ionizable) or esters (hydrolyzable) dictate solubility and pharmacokinetic profiles .

Biological Activity

7-Methoxy-N,N-dimethyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide is characterized by an indazole ring substituted with a methoxy group and dimethylamino group. Its molecular formula is C₁₁H₁₄N₂O₂, and it has a molecular weight of 218.25 g/mol. The presence of these functional groups is crucial for its biological activity.

The biological activity of 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide is primarily attributed to its interaction with various molecular targets:

- Inhibition of Kinases : This compound has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, it has shown potential as a MAPKAP kinase inhibitor, which is significant in treating conditions mediated by these kinases .

- Antitumor Activity : Preliminary studies indicate that 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .

Biological Activity Data

The following table summarizes the biological activities and IC₅₀ values (the concentration required to inhibit 50% of the target activity) associated with 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide:

| Biological Activity | IC₅₀ Value (µM) | Reference |

|---|---|---|

| MAPKAP kinase inhibition | 30.2 | |

| Antitumor activity (various cell lines) | <50 | |

| Inhibition of FGFR1 | <4.1 |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide effectively inhibits the proliferation of various cancer cell lines, including those expressing mutant forms of oncogenes. The compound's mechanism involves the downregulation of ERK1/2 signaling pathways, leading to reduced cell viability .

- Inflammatory Response Modulation : Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production, suggesting its potential therapeutic role in inflammatory diseases .

- Metabolic Profiling : A study on the metabolic pathways of indazole derivatives revealed that 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide undergoes significant biotransformation, resulting in various metabolites that retain biological activity. This highlights the importance of understanding metabolic stability in drug development .

Q & A

Q. What are the optimal synthetic routes for 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : A factorial design approach is recommended for optimizing synthetic parameters. Vary critical factors such as temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) using a fractional factorial design to reduce experimental runs. Reaction progress can be monitored via TLC or HPLC, with purity assessed by NMR and mass spectrometry. Systematic optimization reduces trial-and-error inefficiencies, as demonstrated in reaction path search methodologies . For example, coupling steps involving carboxamide formation may require inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 7-methoxy-N,N-dimethyl-1H-indazole-3-carboxamide?

- Methodological Answer : Combine - and -NMR to confirm methoxy (-OCH) and dimethylamide (-N(CH)) substituents. IR spectroscopy verifies carbonyl (C=O) stretches (~1650 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as seen in structural analogs like 2-amino-N-(4-methoxyphenyl)-indolizine derivatives . Cross-validate results with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes structurally related to indazole derivatives (e.g., kinase or GPCR inhibition). Use cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) and comparative analysis against controls like Dacarbazine . Dose-response curves (1–100 µM) and IC calculations provide preliminary efficacy data. Include solubility tests (shake-flask method) in PBS/DMSO to ensure bioavailability .

Q. What methodologies are recommended for assessing the compound’s solubility and stability under physiological conditions?

- Methodological Answer : Conduct kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy or HPLC. Accelerated stability testing (40°C/75% RH over 14 days) identifies degradation products via LC-MS. For photostability, expose samples to UV light (320–400 nm) and monitor changes . Compare results with structurally similar indazole carboxamides to identify stability trends .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?

- Methodological Answer : Develop a reversed-phase HPLC method with C18 columns and mobile phases (e.g., acetonitrile/water + 0.1% TFA). Validate linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) using spiked plasma samples. Mass spectrometry (LC-MS/MS) enhances sensitivity for low-concentration pharmacokinetic studies. Reference protocols from indazole derivative analyses for parameter standardization .

Advanced Research Questions

Q. How can computational chemistry approaches enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Employ quantum mechanical calculations (DFT) to map electrostatic potentials and identify reactive sites for derivatization. Molecular docking (AutoDock Vina) predicts binding affinities to targets like HSP90 or PARP. Machine learning models (e.g., Random Forest) trained on PubChem bioassay data (e.g., AID 1492) can prioritize synthetic candidates . ICReDD’s integrated computational-experimental workflows are exemplary for reducing development cycles .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Methodological Answer : Conduct meta-analysis of existing data, adjusting for variables like cell line heterogeneity, assay protocols, and compound purity. Use Bland-Altman plots to quantify inter-study variability. Validate conflicting results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Replicate critical studies under controlled conditions, as emphasized in methodological frameworks for contested data .

Q. How can reaction mechanisms for key synthetic steps (e.g., indazole ring formation) be elucidated?

- Methodological Answer : Perform isotopic labeling (e.g., ) to track oxygen incorporation in methoxy groups. Use in situ IR or Raman spectroscopy to detect intermediates. Computational reaction path searches (GRRM or Gaussian) identify transition states and energy barriers . Compare with mechanisms of analogous reactions, such as cyclization pathways in 3-methyl-6-nitroindazole synthesis .

Q. What advanced spectroscopic techniques are critical for studying this compound’s interaction with biomacromolecules?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (, ) with proteins. Cryo-EM or X-ray crystallography visualizes ligand-protein complexes at atomic resolution. Solid-state NMR reveals conformational changes in membrane-bound targets. For dynamic studies, time-resolved fluorescence spectroscopy monitors real-time interactions .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize dosing regimens in preclinical studies?

- Methodological Answer :

Develop a compartmental PK model using plasma concentration-time data from rodent studies. Incorporate clearance rates, volume of distribution, and protein binding (% unbound). Link PK to PD via Emax models to predict efficacy thresholds. Validate with in vivo efficacy studies in disease models, adjusting for species-specific metabolic differences (e.g., cytochrome P450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.